molecular formula C8H6ClN3O B1604196 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 50737-35-4

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1604196
CAS No.: 50737-35-4
M. Wt: 195.6 g/mol
InChI Key: TTYRVRZPJAJSGJ-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a halogenated heterocycle . Its linear formula is C8H6ClN3O . The compound is solid in form .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The SMILES string of the compound is ClCc1nc(no1)-c2ccncc2 . The InChI is 1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 .


Physical and Chemical Properties Analysis

The compound is solid in form . The molecular weight is 195.60 g/mol .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives have been explored for their antibacterial activities. Compounds synthesized from this chemical structure have demonstrated significant antibacterial properties against various bacterial strains, indicating potential for developing new antibacterial drugs (Hu et al., 2005), (Navarrete-Vázquez et al., 2007).

Anticancer Applications

  • Research has shown that derivatives of this compound exhibit anticancer activity. These compounds have been tested against various cancer cell lines, with some showing considerable potential as anticancer agents. This suggests their possible use in the development of new cancer therapies (Vinayak et al., 2017), (Maftei et al., 2016).

Synthesis of Heterocyclic Compounds

  • The compound has been utilized in the synthesis of various heterocyclic compounds. These include triazoles, oxadiazoles, and pyridine derivatives, which are of interest due to their diverse biological properties and potential applications in pharmaceutical research (Bayrak et al., 2009), (Karpina et al., 2019).

Development of Metal-Based Heterochelates

  • This chemical has been used in the development of metal-based heterochelates. These heterochelates have been studied for their antibacterial activity, offering a new avenue for the creation of antimicrobial agents (Oza et al., 2011).

Optical and Electronic Properties

  • Compounds derived from this compound have been analyzed for their optical and electronic properties. These studies are crucial for the development of materials with specific photophysical characteristics for various industrial applications (Ge et al., 2014).

Safety and Hazards

The compound has hazard classifications of Acute Tox. 4 Oral - Eye Dam. 1 . The safety information pictograms are GHS05, GHS07 . The signal word is Danger . The hazard statements are H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 .

Properties

IUPAC Name

5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYRVRZPJAJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629722
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50737-35-4
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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